molecular formula C16H19N5O3 B2781387 N-(3-(tert-butyl)isoxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide CAS No. 1448036-41-6

N-(3-(tert-butyl)isoxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Cat. No. B2781387
CAS RN: 1448036-41-6
M. Wt: 329.36
InChI Key: AHBHHEJPTGMRKE-UHFFFAOYSA-N
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Description

N-(3-(tert-butyl)isoxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AZD9291 or osimertinib and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been approved for the treatment of non-small cell lung cancer (NSCLC).

Scientific Research Applications

Synthesis and Chemical Properties

One research avenue explores the synthesis and characterization of pyrazole derivatives as potential inhibitors of photosynthetic electron transport. Such compounds, including those related to N-(3-(tert-butyl)isoxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, have been synthesized and evaluated for their ability to interfere with light-driven reduction processes in chloroplasts, showing inhibitory properties comparable to commercial herbicides (Vicentini et al., 2005).

Biological Activities

Research on fused derivatives of 1,2,4-triazines, which share structural motifs with the compound , indicates a wide range of pharmacological activities. This underscores the compound's potential as a scaffold for developing biologically active molecules (Mironovich & Shcherbinin, 2014).

Potential Antiviral and Antimicrobial Applications

Another study outlines a new synthesis route for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant anti-influenza A virus activity. This suggests potential antiviral applications for compounds structurally related to N-(3-(tert-butyl)isoxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide, especially against strains like H5N1 (Hebishy et al., 2020).

properties

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-16(2,3)12-6-13(24-20-12)19-14(22)10-8-21(9-10)15(23)11-7-17-4-5-18-11/h4-7,10H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBHHEJPTGMRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(tert-butyl)isoxazol-5-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

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